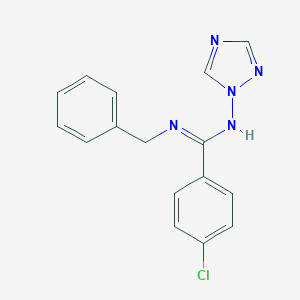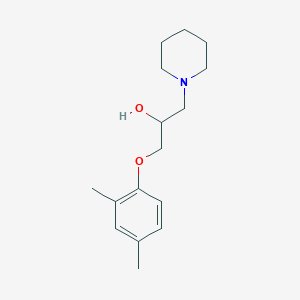![molecular formula C14H19NO4 B259191 Propyl 4-[(propoxycarbonyl)amino]benzoate](/img/structure/B259191.png)
Propyl 4-[(propoxycarbonyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 4-[(propoxycarbonyl)amino]benzoate, also known as PPB, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a member of the benzoic acid ester family and is commonly used as a tool compound in biochemistry research. PPB is known for its ability to selectively inhibit protein-protein interactions, making it a valuable tool in the study of various biological processes.
Mechanism of Action
The mechanism of action of Propyl 4-[(propoxycarbonyl)amino]benzoate involves the selective inhibition of protein-protein interactions. This compound binds to a specific site on the target protein, preventing it from interacting with its binding partner. This selective inhibition allows researchers to study the effects of specific protein-protein interactions on various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its ability to selectively inhibit protein-protein interactions, this compound has been shown to have anti-inflammatory and analgesic properties. This compound has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Propyl 4-[(propoxycarbonyl)amino]benzoate in lab experiments is its ability to selectively inhibit protein-protein interactions. This allows researchers to study the effects of specific interactions on various biological processes. However, one limitation of using this compound is its potential for off-target effects. This compound may interact with other proteins or molecules in the cell, leading to unintended effects.
Future Directions
There are many potential future directions for research involving Propyl 4-[(propoxycarbonyl)amino]benzoate. One area of interest is the development of new compounds based on the structure of this compound. These compounds may have improved selectivity and potency, making them valuable tools for studying protein-protein interactions. Another area of interest is the development of this compound-based therapies for the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, researchers may continue to explore the anti-inflammatory and analgesic properties of this compound, potentially leading to the development of new pain management therapies.
Synthesis Methods
Propyl 4-[(propoxycarbonyl)amino]benzoate can be synthesized using a variety of methods, including the reaction of benzoic acid with propyl chloroformate and propylamine. Another commonly used method involves the reaction of 4-aminobenzoic acid with propyl chloroformate and triethylamine. The resulting product is then purified using column chromatography.
Scientific Research Applications
Propyl 4-[(propoxycarbonyl)amino]benzoate has a wide range of potential applications in scientific research. One of the most significant uses of this compound is in the study of protein-protein interactions. This compound has been shown to selectively inhibit the interaction between specific proteins, allowing researchers to study the effects of these interactions on various biological processes. This tool compound has been used in the study of cancer, infectious diseases, and other areas of biomedical research.
properties
Molecular Formula |
C14H19NO4 |
|---|---|
Molecular Weight |
265.3 g/mol |
IUPAC Name |
propyl 4-(propoxycarbonylamino)benzoate |
InChI |
InChI=1S/C14H19NO4/c1-3-9-18-13(16)11-5-7-12(8-6-11)15-14(17)19-10-4-2/h5-8H,3-4,9-10H2,1-2H3,(H,15,17) |
InChI Key |
MLDLZIABKQWDJE-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)OCCC |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4,5-dimethyl-3-[(4-methylpiperazin-1-yl)methyl]thiophen-2-yl}furan-2-carboxamide](/img/structure/B259108.png)
![4,7,7-trimethyl-3-oxo-N-quinolin-8-ylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B259109.png)

![methyl 4-{[(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B259115.png)

![Ethyl 6-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B259118.png)
![3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one](/img/structure/B259128.png)
![[4-(Azepane-1-sulfonyl)-phenyl]-(2,3-dihydro-indol-1-yl)-methanone](/img/structure/B259129.png)
![ethyl 2-{[3-(1-piperidinylsulfonyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B259130.png)
![2-[5-(ethylsulfonyl)-2-hydroxyphenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B259131.png)
![2-[(4'-methyl[1,1'-biphenyl]-4-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B259133.png)
![3a,6a-dimethyl-N-phenylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide](/img/structure/B259134.png)

![Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B259139.png)